2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid , reflecting its structural components:
- Glycine backbone : The acetic acid moiety serves as the parent chain.
- Carbamoyl group : The (3-chlorophenyl)carbamoyl substituent is attached to the amino group of glycine.
- Chlorophenyl substitution : A chlorine atom is positioned at the meta (3-) position of the phenyl ring.
The SMILES notation, derived from structural data, is O=C(O)CNC(=O)N-C1=CC=CC(Cl)=C1 , confirming the connectivity of functional groups.
Molecular Formula and Weight Analysis
The molecular formula is C₉H₉ClN₂O₃ , with a calculated molecular weight of 228.63 g/mol . This is consistent with:
| Element | Quantity | Atomic Weight | Total Contribution |
|---|---|---|---|
| Carbon | 9 | 12.01 | 108.09 |
| Hydrogen | 9 | 1.008 | 9.07 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 228.63 g/mol |
The compound’s molecular weight aligns with its structural complexity, including a chlorophenyl group and dual carbamoyl/amino functionalities.
Comparative Structural Analysis with Related Chlorophenylglycine Derivatives
Differentiation from L-3-Chlorophenylglycine and DL-3-Chlorophenylglycine
| Feature | This compound | L-3-Chlorophenylglycine | DL-3-Chlorophenylglycine |
|---|---|---|---|
| Core Structure | Glycine with carbamoyl substitution | Simple α-amino acid | Racemic mixture of L/D |
| Functional Groups | Carboxylic acid, carbamoyl, amine | Carboxylic acid, amine | Same as L-form |
| Molecular Weight | 228.63 g/mol | 185.61 g/mol | 185.61 g/mol |
| Chlorophenyl Position | Meta (3-) | Meta (3-) | Meta (3-) |
Key distinctions include the presence of a carbamoyl group in the target compound, absent in chlorophenylglycine derivatives.
Structural Analogues in the Carbamoylamino Acetic Acid Family
Examples of structurally related compounds include:
- 2-{[(4-Chlorophenyl)methyl]carbamoyl}amino}acetic acid (C₁₀H₁₁ClN₂O₃): Replaces the phenyl group with a benzyl moiety.
- 2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid : Substitutes the chlorophenyl group with a cyclopentylmethyl chain.
- 2-{[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl}amino}acetic acid : Features extended carbamoyl and peptide-like linkages.
These analogues share the carbamoylamino acetic acid scaffold but differ in substituent size, electronic properties, and potential bioactivity.
Crystallographic and Conformational Studies
No crystallographic data is available in the provided sources for this compound. However, structural analogues like (S)-2-(adamantan-1-yl)-2-aminoacetic acid and 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrate hydrogen bonding and π-π stacking interactions in crystalline states. These insights suggest potential conformational behaviors for the target compound, such as:
Tautomeric and Resonance Forms
The compound exhibits resonance stabilization in the carbamoyl group:
No enol-tautomer forms are expected due to the absence of α-hydroxy groups. Resonance forms dominate, consistent with amide and carboxylic acid functionalities.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-2-1-3-7(4-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGLZLOJYCGGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 3-chloroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the coupling of the reactants, followed by purification steps to isolate the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of and a molecular weight of approximately 228.63 g/mol. Its structure includes a chlorophenyl group attached to a carbamoyl and amino functional group on an acetic acid backbone, which contributes to its reactivity and biological activity.
Chemistry
In the field of chemistry, 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid serves as a building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions due to its functional groups, facilitating the development of derivatives that can exhibit enhanced properties or activities.
Biology
Research indicates that this compound may possess biological activities such as:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its mechanism of action reveal potential interactions with pathways involved in cancer cell proliferation.
Medicine
Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain pathways. Its ability to inhibit specific enzymes related to these conditions makes it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound is involved in the production of pharmaceuticals and agrochemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing other valuable compounds.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics.
Anticancer Research
In vitro studies evaluating the anticancer potential revealed that this compound could induce apoptosis in cancer cell lines through specific signaling pathways. Further research is required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: ({[(3-Chlorophenyl)amino]carbonyl}amino)acetic acid .
- Molecular Formula : C₉H₉ClN₂O₃.
- CAS Number : 501074-67-5 .
- Structure : Comprises a 3-chlorophenyl group linked via a carbamoyl moiety to a glycine backbone.
Comparison with Similar Compounds
Chlorophenyl Carbamates and Carbamoyl Derivatives
Compounds with chlorinated aromatic rings and carbamoyl/urea functionalities exhibit varied biological activities depending on substitution patterns:
Key Observations :
- Lipophilicity : Introduction of additional chloro substituents (e.g., 3,4-dichlorophenyl in carbamates) increases log k values, enhancing membrane permeability .
- Bioactivity: The carbamoyl group in the target compound is critical for fungicidal action, as simpler analogs like 2-((3-Chlorophenyl)amino)acetic acid lack this moiety and associated activity .
Substituent Effects on Ureido-Acetic Acid Scaffolds
Variations in the aromatic ring substituents significantly alter physicochemical and pharmacological profiles:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) substituents enhance stability and binding to hydrophobic enzyme pockets compared to methyl (electron-donating) groups .
- Positional Effects : 3-Chloro substitution (meta) in the target compound optimizes steric and electronic interactions compared to para-dichloro analogs .
Complex Derivatives with Heterocyclic Moieties
Incorporation of heterocycles or extended frameworks modifies pharmacokinetic properties:
Key Observations :
Biological Activity
2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid, also known by its CAS number 501074-67-5, is an organic compound characterized by a chlorophenyl group attached to a carbamoyl and amino functional group on an acetic acid backbone. Its molecular formula is C₉H₉ClN₂O₃, and it has a molecular weight of approximately 228.63 g/mol. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The compound may exert its effects by inhibiting enzymes that play critical roles in inflammation, thereby reducing pain and inflammation symptoms.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. In vitro studies suggest that this compound interacts with proteins associated with inflammatory processes, which could lead to significant therapeutic benefits.
Cholinesterase Inhibition
Preliminary studies have shown that derivatives of this compound may act as cholinesterase inhibitors. For instance, related carbamates have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating conditions like Alzheimer's disease . The IC50 values for these activities indicate that while the compound shows potential, further optimization may be required to enhance efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various carbamate derivatives on tumor cell lines including A549 (lung carcinoma) and MCF7 (breast cancer). The highest cytotoxicity was observed at concentrations around 50 μM, indicating potential for cancer therapeutics .
- Cholinesterase Inhibition : Research on cholinesterase inhibitors highlighted that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine. The most effective inhibitors showed IC50 values lower than 50 µM against AChE, suggesting promising leads for drug development .
Table 1: Biological Activity Overview
| Activity Type | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of enzymes | Not specified | |
| Cholinesterase Inhibition | AChE | <50 | |
| Antiproliferative | MCF7 Cell Line | 32% inhibition at 50 μM |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-2-(3-chlorophenyl)acetic acid | C₈H₈ClNO₂ | Lacks carbamoyl group; simpler structure |
| N-(3-Chlorophenyl)glycine | C₉H₈ClNO₂ | Contains glycine backbone; different functional groups |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Lacks amino functionality; purely carboxylic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(3-chlorophenyl)carbamoyl]amino}acetic acid, and how can reaction efficiency be optimized?
- The compound can be synthesized via acylation of 3-chloroaniline with an acyl chloride intermediate (e.g., chloroacetyl chloride), followed by urea formation. Key steps include:
- Activation of carboxylic acid : Convert to acyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions .
- Coupling with 3-chloroaniline : Use a base like triethylamine to neutralize HCl byproducts and drive the reaction .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
- Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to minimize side products .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Spectroscopic techniques :
- FTIR : Confirm the presence of carbamoyl (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and acetic acid (O–H ~2500–3000 cm⁻¹) groups .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl), urea NH (δ 5.5–6.5 ppm), and acetic acid CH₂ (δ 3.8–4.2 ppm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated m/z for C₉H₈ClN₂O₃: 243.02) .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound, and how do they inform reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron donor/acceptor behavior. For example, a small HOMO-LUMO gap (~4–5 eV) suggests potential redox activity in biological systems .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions. The carbamoyl group often exhibits negative potential, making it prone to electrophilic attacks .
- Vibrational analysis : Compare DFT-calculated IR spectra with experimental data to validate assignments of functional groups .
Q. How do polymorphic forms of this compound influence its pharmaceutical applicability, and what techniques characterize them?
- Polymorph screening : Use solvent evaporation (e.g., methanol, acetonitrile) or cooling crystallization to isolate forms. Patent data (CS1, CS2, CS3 analogs) shows distinct dissolution rates impacting bioavailability .
- Characterization :
- PXRD : Compare diffraction patterns to reference data for crystal lattice identification .
- DSC/TGA : Determine melting points and thermal stability (e.g., decomposition above 200°C) .
- Solubility studies : Measure in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) to assess bioavailability .
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological outcomes for this compound?
- Experimental design considerations :
- Metabolic stability : Test hepatic microsome clearance (e.g., human/rat liver microsomes) to identify rapid degradation in vivo .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce effective concentration .
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. plasma .
- Data reconciliation : Apply pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC₅₀ values with observed in vivo efficacy .
Methodological Challenges
Q. What strategies mitigate side reactions during the synthesis of carbamoyl-containing derivatives like this compound?
- Controlled reaction conditions :
- Use low temperatures (0–5°C) during acylation to prevent over-reaction .
- Employ scavengers (e.g., molecular sieves) to absorb HCl, minimizing acid-catalyzed degradation .
- Protecting groups : Temporarily protect the acetic acid moiety (e.g., as a methyl ester) to avoid unwanted esterification during carbamoyl formation .
Q. How can researchers validate the biological activity of this compound against conflicting literature reports?
- Standardized assays :
- Enzyme inhibition : Use recombinant enzymes (e.g., cyclooxygenase-2) under standardized pH and temperature conditions .
- Cell-based assays : Include positive controls (e.g., indomethacin for COX-2) and normalize results to cell viability (MTT assay) .
- Meta-analysis : Statistically aggregate data from multiple studies (e.g., ANOVA with post-hoc tests) to identify outliers and consensus EC₅₀ ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
